molecular formula C10H17NO2 B13594247 5-Cycloheptyl-1,3-oxazolidin-2-one

5-Cycloheptyl-1,3-oxazolidin-2-one

Cat. No.: B13594247
M. Wt: 183.25 g/mol
InChI Key: NRUQCACGXXZEDK-UHFFFAOYSA-N
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Description

5-Cycloheptyl-1,3-oxazolidin-2-one is a heterocyclic compound that features a five-membered oxazolidinone ring with a cycloheptyl substituent at the 5-position. This compound is part of the oxazolidinone class, which is known for its significant biological activity, particularly in the development of antibiotics .

Chemical Reactions Analysis

Types of Reactions

5-Cycloheptyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds, sodium hydride (NaH), and trimethylsilyl azide . Reaction conditions often involve room temperature or slightly elevated temperatures, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can exhibit enhanced biological activity and improved pharmacological properties .

Mechanism of Action

The mechanism of action of 5-Cycloheptyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and subsequent protein elongation . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cycloheptyl-1,3-oxazolidin-2-one include:

Uniqueness

This compound is unique due to its cycloheptyl substituent, which can influence its pharmacokinetic properties and biological activity. This structural feature may provide advantages in terms of stability, solubility, and interaction with biological targets compared to other oxazolidinones .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

5-cycloheptyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H17NO2/c12-10-11-7-9(13-10)8-5-3-1-2-4-6-8/h8-9H,1-7H2,(H,11,12)

InChI Key

NRUQCACGXXZEDK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2CNC(=O)O2

Origin of Product

United States

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